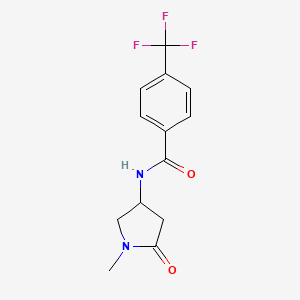
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H13F3N2O2 and its molecular weight is 286.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C12H12F3N3O2. Its structure includes a pyrrolidine ring, a trifluoromethyl group, and an amide functional group, which contribute to its biological properties.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in cellular processes. For example, studies have highlighted its inhibitory effects on dihydrofolate reductase (DHFR), which is vital for DNA synthesis and cell proliferation .
- Anticancer Activity : The compound has demonstrated promising anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7, with an IC50 value indicating effective cytotoxicity . Furthermore, animal models exhibited reduced tumor growth when treated with this compound .
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens. For instance, derivatives of the compound have shown activity against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of DHFR | |
| Anticancer Activity | Induces apoptosis in MCF-7 cells | |
| Antimicrobial Activity | Effective against Salmonella |
Detailed Case Study: Anticancer Activity
A notable study conducted on the anticancer effects of this compound involved administering the compound to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. Flow cytometry analyses further confirmed that the compound promotes apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent for cancer treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. However, further research is necessary to fully elucidate its metabolic pathways and potential toxicological effects.
特性
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-18-7-10(6-11(18)19)17-12(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJLAPFNJVRFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














